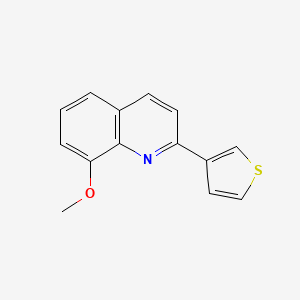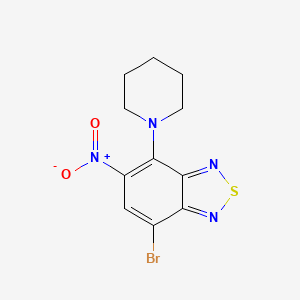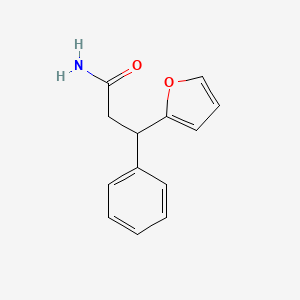
8-methoxy-2-(3-thienyl)quinoline
Übersicht
Beschreibung
8-Methoxy-2-(3-thienyl)quinoline is a quinoline derivative . Quinoline and its derivatives are important heterocyclic compounds in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of 8-methoxy-2-(3-thienyl)quinoline consists of a quinoline core with a methoxy group at the 8-position and a thienyl group at the 2-position . The exact molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other computed properties can be found in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-2-(3-thienyl)quinoline can be found in the PubChem database . It provides information such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other computed properties .Wissenschaftliche Forschungsanwendungen
Photobiological Studies and Antiproliferative Activity
8-methoxy-2-(3-thienyl)quinoline has been explored for its potential in photobiological applications, specifically in the context of photochemotherapy. A study by Fossa et al. (2002) synthesized novel furo and thienoquinolinones, including derivatives similar to 8-methoxy-2-(3-thienyl)quinoline, to identify new photochemotherapeutic agents with enhanced antiproliferative activity and reduced toxicity. The research found that unsubstituted thienoquinolinones exhibited significant antiproliferative activity, with a specific focus on the potential for PUVA photochemotherapy and photopheresis applications Fossa, Mosti, Menozzi, Marzano, Baccichetti, & Bordin, 2002.
Herbicidal Potential
The synthesis and evaluation of 8-methoxyquinoline derivatives have also revealed their potential in agriculture, specifically as herbicides. A study by E., Oke O.T., & O. A. (2015) synthesized 8-methoxyquinoline-5-amino acetic acid and tested its herbicidal activity. The compound demonstrated efficacy in completely drying out weeds within 11 days of application, indicating its potential as an herbicide E., Oke O.T., & O. A., 2015.
Anti-tubercular Activity
The exploration of quinoline derivatives for anti-tubercular activity has identified promising compounds. Akula et al. (2016) reported the synthesis of fused thieno-/furo-quinoline compounds and evaluated their anti-tubercular properties. Compounds bearing a fused furoquinoline skeleton displayed superior activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis Akula, Yogeeswari, Sriram, Jha, & Bhattacharya, 2016.
Corrosion Inhibition
Quinoline derivatives, including those related to 8-methoxy-2-(3-thienyl)quinoline, have been studied for their role in corrosion inhibition. Verma, Quraishi, & Ebenso (2020) reviewed the application of quinoline and its derivatives as anticorrosive materials. These compounds, due to their electron-rich nature, effectively form stable chelating complexes with metallic surfaces, providing protection against corrosion Verma, Quraishi, & Ebenso, 2020.
Antitubercular Agents
Further research into the antitubercular properties of quinoline derivatives was conducted by Karkara et al. (2020), who designed and synthesized amino carbinols based on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, offering a new avenue for the development of antitubercular agents Karkara, Mishra, Singh, & Panda, 2020.
Zukünftige Richtungen
Quinoline derivatives have shown promising results in various fields, especially in medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the study of the cytotoxicity of quinoline derivatives in colorectal cells could be a potential area of research .
Eigenschaften
IUPAC Name |
8-methoxy-2-thiophen-3-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-13-4-2-3-10-5-6-12(15-14(10)13)11-7-8-17-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNWWLLYTZLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)


![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylbutanamide](/img/structure/B4057744.png)
![4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide](/img/structure/B4057747.png)

![N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4057763.png)
![N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4057776.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide](/img/structure/B4057783.png)
![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4057788.png)
![1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4057793.png)